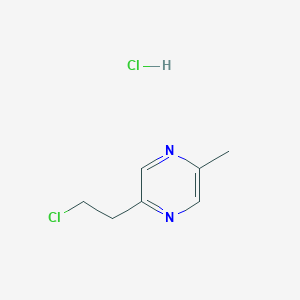

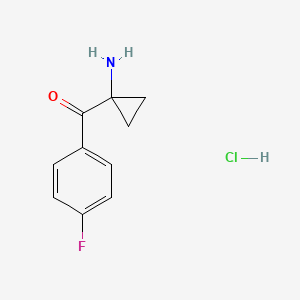

![molecular formula C10H19NO2 B1379317 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine CAS No. 1803599-07-6](/img/structure/B1379317.png)

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

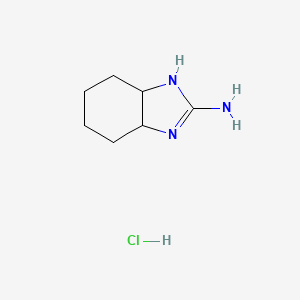

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is a chemical compound with the IUPAC name (1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride . It has a molecular weight of 221.73 . The compound is in powder form and is stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is1S/C10H19NO2.ClH/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of functional groups. Physical And Chemical Properties Analysis

The boiling point of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is predicted to be 276.6±40.0 °C, and its density is predicted to be 1.06±0.1 g/cm3 .Scientific Research Applications

Synthesis Techniques and Chemical Properties

Synthesis of β-Lactones : Aldolization of ketones with phenyl ester enolates has been utilized to synthesize β-lactones, indicating the utility of similar spirocyclic compounds in complex organic synthesis processes (Wedler & Schick, 2003).

Antimicrobial Activity : The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrates the potential antimicrobial applications of compounds with similar structures, providing a foundation for developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Spiro Heterocyclization : Research on the heterocyclization of diaroyl-1-aryl-1H-pyrrole-2,3-diones with acyclic enamine showcases the synthetic versatility of spirocyclic compounds in forming complex molecular architectures (Silaichev et al., 2013).

Stereochemistry and Molecular Structure : Studies on the 1,3-diaxial repulsion vs. π-delocalization in spirocyclic skeletons highlight the importance of stereochemistry in the biological activity and chemical reactivity of these compounds (Weber et al., 2001).

Applications in Material Science and Environmental Remediation

Polymer Synthesis : The noncovalent protection strategy for one-step synthesis of poly(ethylene oxide) (PEO) with amino end groups showcases the application of similar compounds in material science, particularly in the synthesis of functional polymers (Chen et al., 2021).

Water-soluble Carcinogenic Dye Removal : A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines indicates the potential environmental remediation applications of spirocyclic compounds (Akceylan, Bahadir, & Yılmaz, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

3-ethoxy-7-oxaspiro[3.5]nonan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKJNEUBOWFVOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C12CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

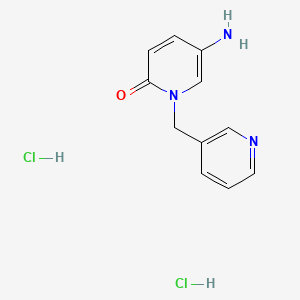

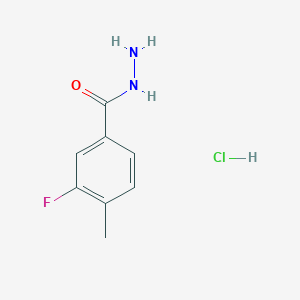

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

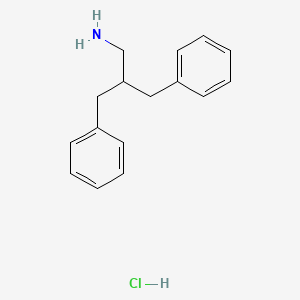

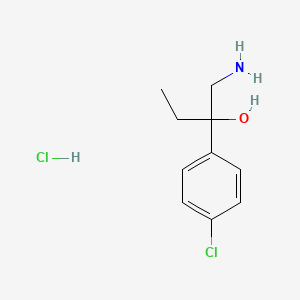

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)

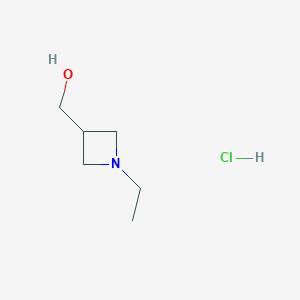

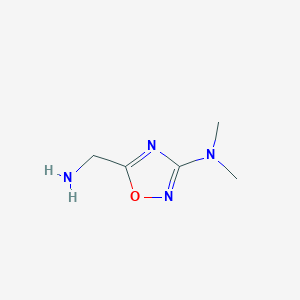

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)

![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)